

An In-depth Technical Guide to Key Chemical Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl Violet B base*

Cat. No.: *B7814518*

[Get Quote](#)

A Note to the Reader: The initial query presented a discrepancy between the provided CAS number, 52080-58-7, and the chemical name, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione." Our comprehensive analysis indicates that CAS number 52080-58-7 correctly identifies the compound Solvent Violet 8, a well-known dye. Conversely, the provided chemical name, while specific, did not yield an exact match in chemical databases. However, the structural elements described closely resemble 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS number 73963-42-5), a significant intermediate in pharmaceutical synthesis.

Recognizing this potential ambiguity, and in the spirit of providing a thorough and useful technical resource, this guide will address both compounds. We will begin with the compound definitively identified by the CAS number provided, Solvent Violet 8, and follow with a detailed examination of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, the likely compound of interest for researchers in drug development.

Part 1: Solvent Violet 8 (CAS: 52080-58-7) Introduction and Core Applications

Solvent Violet 8, also known as **Methyl Violet B base**, is a synthetic organic dye belonging to the triarylmethane class.^{[1][2]} Its vibrant violet hue and solubility in organic solvents have established it as a versatile colorant in numerous industrial applications.^{[1][3]} Primarily, it is utilized in the manufacturing of inks, including printing and ribbon inks, as well as in the coloring of plastics, resins, lacquers, and shoe polishes.^[1] In a laboratory setting, its strong

staining properties make it valuable in histology and microbiology for visualizing cellular structures.^[4]

Physicochemical Properties of Solvent Violet 8

The following table summarizes the key physicochemical properties of Solvent Violet 8.

Property	Value	Source(s)
CAS Number	52080-58-7	[1] [5] [6]
Molecular Formula	C ₂₄ H ₂₅ N ₃ or C ₂₄ H ₂₇ N ₃	[4] [5]
Molecular Weight	355.48 g/mol or 357.49 g/mol	[4] [5]
Appearance	Violet or dark purple powder	[4] [5] [6]
Melting Point	140 - 150 °C	[4] [5] [6]
Solubility	Slightly soluble in chloroform, DMSO, and methanol. Soluble in ethanol, benzyl alcohol, and fatty acids. Insoluble in water.	[1] [5] [7]
Storage Temperature	Recommended to be stored in a refrigerator under an inert atmosphere due to its hygroscopic nature.	[5] [8]

Experimental Protocol: Preparation of Solvent Violet 8

The synthesis of Solvent Violet 8 typically involves the oxidation of N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with copper chloride as an oxidizing agent.^[7] An alternative route involves the air oxidation of a mixture of N,N-dimethylaniline, phenol, sodium chloride, and copper sulfate.^[7] The resulting product is a mixture of methylated pararosanilines, primarily containing N-tetra, penta-, and hexa-methylated derivatives.^[7]

Safety and Handling

Solvent Violet 8 is classified as a hazardous substance. It may cause cancer and is harmful if swallowed or inhaled.[2] It can also cause serious eye and skin irritation.[2] Appropriate personal protective equipment, including a NIOSH/OSHA-approved respirator, gloves, and protective clothing, should be used when handling this compound.[2]

Part 2: 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5)

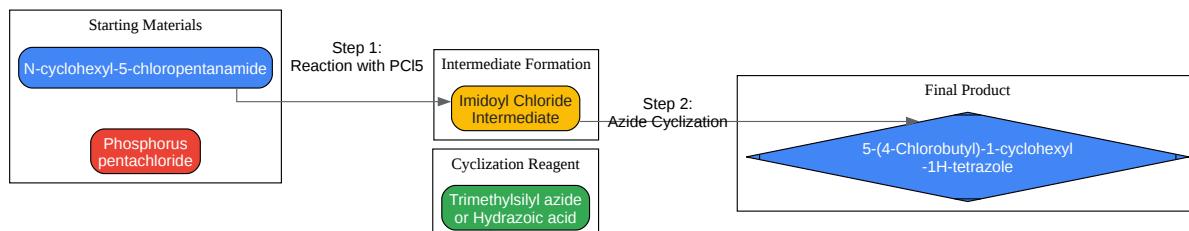
Introduction and Core Applications

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a crucial intermediate in the synthesis of the pharmaceutical agent Cilostazol.[4][5] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication.[2][4] This intermediate's structure, featuring a tetrazole ring and a reactive chlorobutyl side chain, makes it a versatile building block in medicinal chemistry.[4][5]

Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The following table summarizes the key physicochemical properties of this compound.

Property	Value	Source(s)
CAS Number	73963-42-5	[4][5][6]
Molecular Formula	C ₁₁ H ₁₉ ClN ₄	[4][5][8]
Molecular Weight	242.75 g/mol	[4][5][8]
Appearance	White solid	[2][4]
Melting Point	49 - 52 °C	[2][4]
Solubility	Soluble in organic solvents like ethanol and chloroform; limited solubility in water.	[4]
pKa	1.23 ± 0.10 (Predicted)	[2][4]
Storage Temperature	2 - 8 °C, sealed in a dry environment.	[4][6]


Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

A common synthetic route to this tetrazole derivative involves a two-step process starting from N-cyclohexyl-5-chloropentanamide.[1][4]

Step 1: Formation of the Imidoyl Chloride N-cyclohexyl-5-chloropentanamide is reacted with phosphorus pentachloride, typically in a solvent like benzene or toluene at a controlled temperature (e.g., 0°C to room temperature), to form the corresponding imidoyl chloride.[9]

Step 2: Azide Cyclization The imidoyl chloride intermediate is then reacted with an azide source, such as trimethylsilyl azide or hydrazoic acid, to facilitate the cyclization and formation of the tetrazole ring.[1][4] The reaction is typically carried out at room temperature over several hours.[1]

The following diagram illustrates this synthetic workflow:

[Click to download full resolution via product page](#)

Synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a validated method for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in drug products. This method demonstrates good specificity and accuracy.[5]

Safety and Handling

This compound is classified as an irritant and may be a flammable solid.[4][8] It should be handled with care, using appropriate personal protective equipment. Store in a sealed container in a cool, dry place.[4]

References

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025, March 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [\[Link\]](#)
- 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19CIN4 | CID 11218739 - PubChem. (n.d.). Retrieved January 6, 2026, from [\[Link\]](#)

- Solvent Violet 8 - Pylam Dyes. (n.d.). Retrieved January 6, 2026, from [[Link](#)]
- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. (n.d.). Retrieved January 6, 2026, from [[Link](#)]
- Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [[Link](#)]
- **methyl violet B base** - ChemBK. (2024, April 9). Retrieved January 6, 2026, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 2. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. nbinfo.com [nbinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]
- 7. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 8. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19CIN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Key Chemical Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7814518#cas-number-52080-58-7-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com